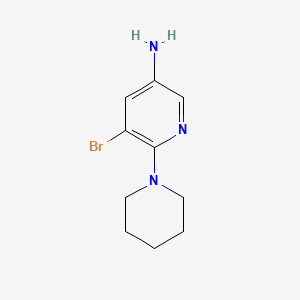

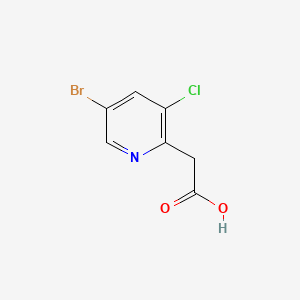

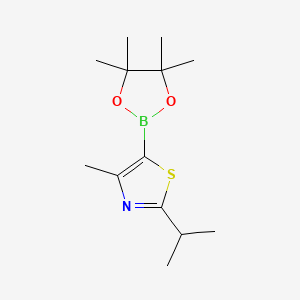

5-Amino-3-bromo-2-piperidinopyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Amino-3-bromo-2-piperidinopyridine (5-ABP) is an organic compound with a wide range of applications in both organic and medicinal chemistry. It is a versatile building block for the synthesis of a variety of compounds, including those with medicinal properties. 5-ABP is also used as a starting material in the synthesis of other compounds, such as peptides, amines, and amides. In addition, 5-ABP has been studied for its potential therapeutic applications as an inhibitor of various enzymes and receptors.

Applications De Recherche Scientifique

Selective Amination Catalyzed by Palladium Complexes

A prominent application in scientific research involving 5-Amino-3-bromo-2-piperidinopyridine is its role in selective amination reactions catalyzed by palladium complexes. This process predominantly yields specific aminated pyridine products with high isolation yields and excellent chemoselectivity. For instance, the amination of 5-bromo-2-chloropyridine catalyzed by a palladium-Xantphos complex predominantly gives 5-amino-2-chloropyridine in a 96% isolated yield, showcasing the efficiency and selectivity of such catalytic processes in organic synthesis (Ji, Li, & Bunnelle, 2003).

Radiosynthesis of Fluoropyridines

Another research application of this compound is in the radiosynthesis of fluoropyridines, which are pivotal in the development of radiopharmaceuticals. The synthesis achieves yields of 8-85% by the palladium-catalyzed reaction of 2-bromo-5-fluoropyridine with various amines. This method stands out for its "minimalist" conditions that ensure successful amination, highlighting its significance in the synthesis of compounds for medical imaging applications (Pauton et al., 2019).

Aminocarbonylation Reactions

This compound is also utilized in aminocarbonylation reactions, a palladium-catalyzed process that incorporates amino groups into organic molecules. This method is applied to the functionalization of pyridazin-3(2H)-one rings, demonstrating the compound's utility in synthesizing amide derivatives with high reactivity and yield. Such transformations underscore the adaptability of this compound in constructing complex organic frameworks (Takács et al., 2012).

Electrocatalytic Synthesis

The compound is key in the electrocatalytic synthesis of aminonicotinic acid, a process that reduces halopyridines in the presence of CO2 under mild conditions. This method is especially noteworthy for its environmental friendliness and efficiency, highlighting the compound's role in green chemistry and sustainable synthesis strategies (Gennaro et al., 2004).

Mécanisme D'action

Propriétés

IUPAC Name |

5-bromo-6-piperidin-1-ylpyridin-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrN3/c11-9-6-8(12)7-13-10(9)14-4-2-1-3-5-14/h6-7H,1-5,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJHLGYLXXOMLNK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=C(C=C(C=N2)N)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![hexahydropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione propionic acid](/img/no-structure.png)